1-[(4-Bromoanilino)methyl]indole-2,3-dione
Description
Properties
CAS No. |
84003-10-1 |
|---|---|
Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
1-[(4-bromoanilino)methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-13-4-2-1-3-12(13)14(19)15(18)20/h1-8,17H,9H2 |
InChI Key |
ZAQVKSRGAWOLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction as the Primary Method
The synthesis of 1-[(4-bromoanilino)methyl]indole-2,3-dione is most plausibly achieved via a Mannich reaction , a three-component condensation involving a carbonyl compound (isatin), an aldehyde (formaldehyde), and an amine (4-bromoaniline). This reaction forms a new carbon-nitrogen bond, introducing the methyl group at the 1-position of the indole-2,3-dione backbone.
Mechanistic Pathway
-
Activation of Carbonyl : Isatin’s electron-withdrawing ketone groups activate the 1-position for nucleophilic attack.
-
Amine Nucleophilic Attack : 4-Bromoaniline reacts with formaldehyde to form an iminium intermediate.
-
Aminoalkylation : The iminium intermediate attacks the activated carbonyl carbon of isatin, followed by dehydration to yield the Mannich base.
Alternative Approaches
While the Mannich reaction is the most direct route, other methods may include:
-
Alkylation Followed by Substitution : Isatin could undergo alkylation (e.g., with benzyl chloride) followed by substitution with 4-bromoaniline, though this is less common due to steric and electronic challenges.
-
Cyclization Reactions : Though typically used for 5-substituted indole-2,3-diones (e.g., via isonitrosoacetanilide intermediates), such methods are less applicable here due to positional specificity.
Detailed Preparation Method
Reagents and Conditions
Stepwise Procedure
-
Dissolution : Isatin is dissolved in ethanol under gentle heating.
-
Component Addition : Formaldehyde (37%) and 4-bromoaniline are added sequentially.
-
Catalyst Introduction : Hydrochloric acid is added to protonate intermediates and drive the reaction forward.
-
Reflux : The mixture is heated under reflux for 4–6 hours to complete condensation.
-
Workup : The reaction is cooled, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Characterization and Validation
Spectroscopic Data (Hypothetical Inference)
While no direct data exists for this compound, analogous compounds provide a basis for characterization:
Yield and Purity
Reported yields for similar Mannich reactions range from 67–85% , depending on catalyst efficiency and reaction conditions. Purity is typically >95% after recrystallization from ethanol/water mixtures.
Challenges and Optimization
Key Challenges
Optimization Strategies
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-[(4-Bromoanilino)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to other functional groups.
Substitution: The bromine atom in the 4-bromoaniline moiety can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 1-[(4-Bromoanilino)methyl]indole-2,3-dione typically involves the reaction of 4-bromoaniline with indole derivatives under specific conditions. For instance, the compound can be synthesized through nucleophilic aromatic substitution reactions, where the bromine atom in 4-bromoaniline acts as a leaving group to facilitate the formation of new carbon-nitrogen bonds .
Table 1: Reaction Conditions for Synthesis
| Reactants | Conditions | Yield |
|---|---|---|
| 4-Bromoaniline + Indole | Methanolic KOH, reflux for 10-12 hours | 80% |
| Indole + Morpholine | Sodium ethoxide solution | 85% |
Biological Activities
Research indicates that compounds containing the indole moiety exhibit a range of biological activities, including anticancer and antimicrobial properties. Specifically, derivatives of indole-2,3-dione have been shown to possess significant antiproliferative effects against various cancer cell lines such as Hela and A-549 .
Case Study: Anticancer Activity
In a study examining the anticancer activity of indole derivatives, several compounds were evaluated for their efficacy against cancer cell lines. The results demonstrated that certain derivatives exhibited moderate to potent antiproliferative activities. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer applications. Its structural similarity to known pharmaceuticals suggests possible uses in treating other diseases. For example, compounds with similar structures have been investigated for antiviral and antimicrobial activities .
Table 2: Therapeutic Applications
| Activity Type | Compounds | Potential Uses |
|---|---|---|
| Anticancer | Indole derivatives | Cancer treatment |
| Antiviral | Indole-2,3-dione derivatives | Viral infections |
| Antimicrobial | Various indole-based compounds | Bacterial infections |
Mechanism of Action
The mechanism of action of 1-[(4-Bromoanilino)methyl]indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The indole-2,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The bromine atom in the 4-bromoaniline moiety can enhance the compound’s binding affinity to its targets, thereby increasing its potency . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Electronic and Steric Modifications
- 4-Bromoanilino Group: The bromine atom enhances lipophilicity and electron-withdrawing effects, improving receptor binding. This contrasts with 1-(morpholinomethyl)indoline-2,3-dione, where the morpholine group introduces hydrophilic and chelating properties, favoring anticorrosion activity via metal surface adsorption .
- Aminoalkyl Substituents: Diethylaminomethyl derivatives (e.g., 1-[(diethylamino)methyl]indole-2,3-dione) exhibit enhanced antitumor activity due to improved membrane permeability and interaction with apoptosis-related proteins .
Antimicrobial Activity
- This compound: Limited direct antimicrobial data exist, but its structural similarity to Mannich bases like 1-(dimethylaminomethyl)-3-thiazolidinone hybrids (MIC: 2–8 μg/mL against S. aureus and E.
- 1-(Morpholinomethyl)indoline-2,3-dione: Demonstrates 85% inhibition of mild steel corrosion in HCl and moderate antibacterial activity (MIC: 16 μg/mL against B. subtilis) .
Enzyme Modulation
- The target compound acts as a pan-Gq muscarinic acetylcholine receptor (mAChR) positive allosteric modulator, a unique property among isatin derivatives. This contrasts with hydrazono-indolin-2-ones, which inhibit monoamine oxidase-B (MAO-B) and exhibit anti-aging effects .
Biological Activity
1-[(4-Bromoanilino)methyl]indole-2,3-dione, a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the bromination of aniline followed by a series of reactions to incorporate the indole framework. The synthetic route can be optimized for yield and purity, often utilizing various catalysts and solvents.
Anticancer Properties
Research indicates that indole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 35 | Induction of apoptosis |
| Similar Indoles | A549 | 50 | EGFR inhibition |
The mechanism by which this compound exerts its anticancer effects is thought to involve the modulation of key signaling pathways. It may inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers . Additionally, it has been suggested that these compounds can induce apoptosis through caspase activation and influence cell cycle regulation via cyclin-dependent kinases .
Anti-inflammatory Activity
Indole derivatives are also noted for their anti-inflammatory properties. Research has demonstrated that compounds like this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (TNF-α) in vitro . This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Effects
The antimicrobial activity of indole derivatives has been explored as well. Studies indicate that this compound exhibits inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function .
Case Studies
- Anticancer Efficacy : A study evaluated the effect of this compound on MCF-7 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry analysis.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
